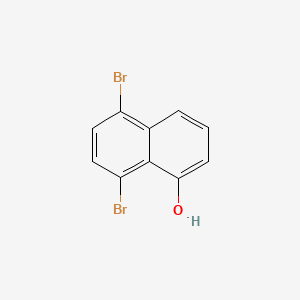
5,8-Dibromo-1-naphthalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dibromonaphthalen-1-ol is an organic compound with the molecular formula C10H6Br2O It is a derivative of naphthalene, where two bromine atoms are substituted at the 5th and 8th positions, and a hydroxyl group is attached to the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dibromonaphthalen-1-ol typically involves the bromination of naphthalene derivatives. One common method is the selective bromination of 1-bromonaphthalene, which can be achieved using bromine in the presence of a catalyst or under specific conditions such as photobromination . The reaction conditions, such as temperature and solvent, play a crucial role in determining the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of 5,8-dibromonaphthalen-1-ol may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and high yield. The use of structured solids as catalysts can enhance the regioselectivity of the bromination process, leading to higher efficiency and lower production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dibromonaphthalen-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form naphthalen-1-ol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield naphthaldehydes, while substitution of bromine atoms can produce various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
5,8-Dibromonaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5,8-dibromonaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Dibromonaphthalene
- 1,8-Dibromonaphthalene
- 2,6-Dibromonaphthalene
Comparison
5,8-Dibromonaphthalen-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which provides distinct chemical reactivity and potential for diverse applications. Compared to other dibromonaphthalenes, the position of the bromine atoms and the presence of the hydroxyl group make it more versatile in chemical synthesis and biological studies .
Eigenschaften
CAS-Nummer |
58877-89-7 |
|---|---|
Molekularformel |
C10H6Br2O |
Molekulargewicht |
301.96 g/mol |
IUPAC-Name |
5,8-dibromonaphthalen-1-ol |
InChI |
InChI=1S/C10H6Br2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h1-5,13H |
InChI-Schlüssel |
BOKSSGFSLPQPHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
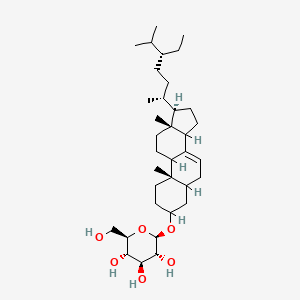
![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)

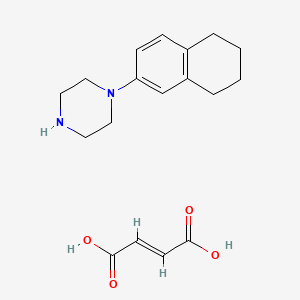
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
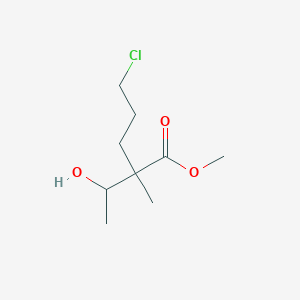
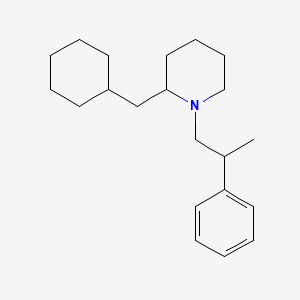

![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)

